![molecular formula C12H11KO6S B080910 POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE CAS No. 13725-45-6](/img/structure/B80910.png)
POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE is a chemical compound with the molecular formula C12H11KO6S and a molecular weight of 322.375 g/mol . This compound is known for its unique structure, which includes a benzopyran ring system, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE typically involves the reaction of 7-hydroxycoumarin with 3-chloropropanesulfonic acid in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE involves its interaction with various molecular targets and pathways. The benzopyran ring system allows it to interact with enzymes and receptors involved in oxidative stress and inflammation pathways. This interaction can modulate the activity of these enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the benzopyran ring system and are widely studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13725-45-6 |
|---|---|
Molecular Formula |
C12H11KO6S |
Molecular Weight |
322.38 g/mol |
IUPAC Name |
potassium;3-(2-oxochromen-7-yl)oxypropane-1-sulfonate |
InChI |
InChI=1S/C12H12O6S.K/c13-12-5-3-9-2-4-10(8-11(9)18-12)17-6-1-7-19(14,15)16;/h2-5,8H,1,6-7H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
QLNVCQPHVBAEAG-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
13725-45-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


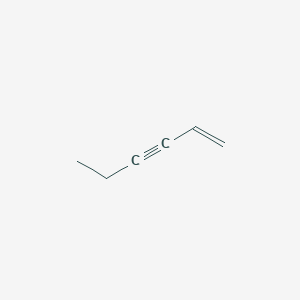

![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)
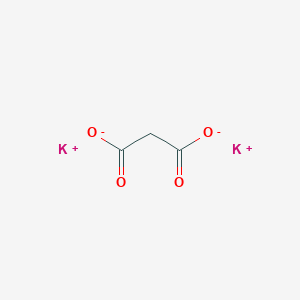
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

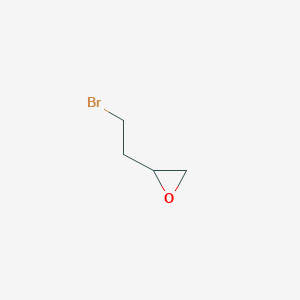
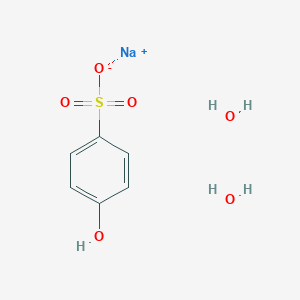
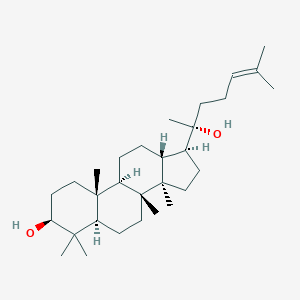
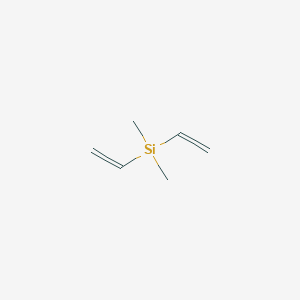

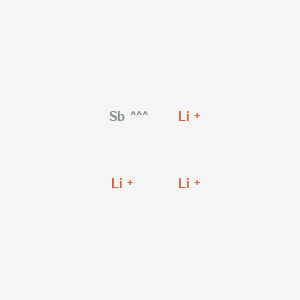
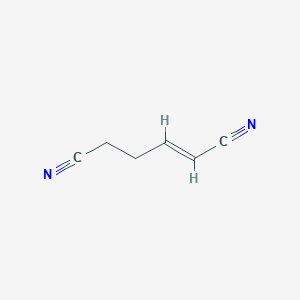
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
